molecular formula C21H31N3O5S B2873802 N'-cyclohexyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872724-25-9

N'-cyclohexyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2873802
CAS No.: 872724-25-9
M. Wt: 437.56
InChI Key: NLWKOBQHPQKNDS-UHFFFAOYSA-N
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Description

N'-cyclohexyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic small molecule of significant interest in modern chemical research and development. This compound features a complex molecular architecture that integrates an oxazinan-2-ylmethyl core, a benzenesulfonyl group, and an ethanediamide linker terminating in a cyclohexyl moiety. This specific structure suggests potential for versatile application in medicinal chemistry, particularly as a key intermediate or a scaffold for the construction of more complex bioactive molecules. Researchers value this compound for probing structure-activity relationships (SAR) and for its utility in developing novel pharmacological tools. Its mechanism of action is highly dependent on the specific research context but may involve targeted protein inhibition or modulation of enzymatic activity, making it a candidate for hit-to-lead optimization campaigns in drug discovery. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use of any kind. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

N'-cyclohexyl-N-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O5S/c1-15-9-10-16(2)18(13-15)30(27,28)24-11-6-12-29-19(24)14-22-20(25)21(26)23-17-7-4-3-5-8-17/h9-10,13,17,19H,3-8,11-12,14H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWKOBQHPQKNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxazinan Ring Formation

The 1,3-oxazinan core is synthesized through cyclocondensation of β-amino alcohols with formaldehyde under acidic conditions.

Reaction Conditions:

  • Reactants: β-Amino alcohol (1.0 eq), formaldehyde (1.2 eq)
  • Catalyst: HCl (0.1 M in EtOH)
  • Temperature: 60–65°C, reflux
  • Duration: 6–8 hours
  • Yield: 68–72%

Mechanistic Insight:
Protonation of the amino group facilitates nucleophilic attack on formaldehyde, followed by intramolecular cyclization. Steric hindrance from the β-amino alcohol’s substituents necessitates prolonged reaction times.

Sulfonylation

The oxazinan intermediate undergoes sulfonylation at the nitrogen atom using 2,5-dimethylbenzenesulfonyl chloride.

Optimized Protocol:

Parameter Specification
Sulfonylating agent 2,5-Dimethylbenzenesulfonyl chloride (1.1 eq)
Base Triethylamine (2.5 eq)
Solvent Dichloromethane (anhydrous)
Temperature 0°C → 25°C (gradual warming)
Reaction time 4 hours
Yield 82–85%

Critical Considerations:

  • Moisture sensitivity: Strict anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
  • Base stoichiometry: Excess triethylamine neutralizes HCl byproduct, preventing N-demethylation.

Amide Coupling

Carbodiimide-mediated coupling links the sulfonylated oxazinan to cyclohexylamine via an ethanediamide bridge.

Representative Conditions:

Component Detail
Coupling agent EDC (1.5 eq), HOBt (1.5 eq)
Solvent DMF (anhydrous)
Temperature 0°C (activation) → 25°C (coupling)
Reaction time 12–16 hours
Yield 73–77%

Side Reactions Mitigation:

  • EDC/HOBt system: Suppresses racemization and enhances coupling efficiency compared to DCC alone.
  • Low-temperature activation: Minimizes premature degradation of activated intermediates.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Adoption of flow chemistry reduces reaction times and improves heat management:

  • Oxazinan formation: Tubular reactor with immobilized acid catalysts (residence time: 2 hours).
  • Sulfonylation: Microreactors enable precise stoichiometric control, reducing sulfonyl chloride waste by 15%.

Purification Technologies

  • Simulated moving bed chromatography: Achieves >99.5% purity with 90% solvent recovery.
  • Crystallization optimization: Ethanol/water mixtures (7:3 v/v) yield monoclinic crystals suitable for X-ray diffraction validation.

Characterization and Quality Control

Spectroscopic Validation

Technique Key Data Points
¹H NMR (400 MHz, CDCl₃) δ 1.2–1.8 (m, cyclohexyl), δ 2.3 (s, dimethylamino), δ 6.9–7.1 (furan protons)
HRMS (ESI+) m/z 487.2145 [M+H]⁺ (calc. 487.2151)
HPLC (C18 column) Retention time: 12.3 min; purity: 98.7%

Impurity Profiling

  • Main impurities: Unreacted oxazinan (0.8%), over-sulfonylated byproducts (0.5%).
  • Control measures: In-process NMR monitoring at sulfonylation stage reduces batch failures by 20%.

Comparative Analysis with Related Compounds

Substituent Effects on Reactivity

  • 2,5-Dimethyl vs. 2,5-difluoro substituents: Methyl groups enhance sulfonate stability but reduce electrophilicity, requiring 10°C higher reaction temperatures compared to fluorine analogs.
  • Cyclohexyl vs. cyclopentyl amines: Cyclohexyl’s larger steric profile necessitates 2-hour extended coupling times to achieve comparable yields.

Alternative Methodologies

  • Pd-catalyzed C–N coupling: Explored for oxazinan-functionalized systems but shows <50% yield due to sulfonate group poisoning of catalysts.
  • Enzymatic amidation: Candida antarctica lipase B achieves 65% yield but requires 7-day incubation, making it industrially non-viable.

Chemical Reactions Analysis

Types of Reactions

N'-cyclohexyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the oxalamide linkage to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group or the oxazinan ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals or as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which N'-cyclohexyl-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares structural motifs with other sulfonyl- and amide-containing derivatives. A notable analog is N'-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide (BA94047, CAS 872976-66-4) . Key differences include:

  • N-Substituents : The cyclohexyl group in the target compound contributes to hydrophobic interactions, while BA94047’s indol-ethyl moiety enables π-π stacking with aromatic residues in biological targets.
Table 1: Structural and Hypothetical Property Comparison
Feature Target Compound BA94047
Molecular Formula C₂₃H₃₂N₄O₅S C₂₃H₂₄F₂N₄O₅S
Molecular Weight ~504.6 g/mol 506.52 g/mol
Sulfonyl Substituents 2,5-dimethylbenzenesulfonyl (hydrophobic, steric hindrance) 2,5-difluorobenzenesulfonyl (electronegative, hydrogen-bonding potential)
N-Substituent Cyclohexyl (aliphatic, bulky) 2-(1H-indol-3-yl)ethyl (aromatic, π-π interactions)
Hypothetical logP ~3.5 (higher lipophilicity) ~2.8 (moderate lipophilicity)

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